Sarpogrelate

5-HT2A receptor Receptor selectivity Ketanserin

Choose Sarpogrelate for its unmatched selectivity: 25-50x higher 5-HT2A affinity than naftidrofuryl, and superior subtype selectivity over ketanserin or ritanserin. Its active metabolite M-1 is 4.9-fold more potent, ensuring lasting target engagement. Clinically validated for PAD, it is the definitive reference standard for platelet aggregation and vascular remodeling studies. Avoid experimental variability—validate with the gold standard.

Molecular Formula C24H31NO6
Molecular Weight 429.5 g/mol
CAS No. 125926-17-2
Cat. No. B137540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarpogrelate
CAS125926-17-2
Synonyms2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride
MCI 9042
MCI-9042
mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride
sarpogrelate
Molecular FormulaC24H31NO6
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O
InChIInChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27)
InChIKeyFFYNAVGJSYHHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarpogrelate (CAS 125926-17-2) as a 5-HT2A Receptor Antagonist: Chemical Identity and Procurement Relevance


Sarpogrelate (MCI-9042, LS-187118) is an orally active, selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) and 5-HT2B serotonin receptors, developed primarily as an antiplatelet agent for vascular indications [1]. It is the active pharmaceutical ingredient in the approved drug Anplag, which is used clinically for the treatment of peripheral arterial disease (PAD), including conditions such as Buerger's disease and Raynaud's phenomenon [2]. The compound exists as a free base (CAS 125926-17-2) and is commonly supplied as the hydrochloride salt (CAS 135159-51-2) for research and formulation purposes .

Why Sarpogrelate Cannot Be Interchanged with Other 5-HT2 Antagonists: Critical Differences in Selectivity and Potency


While several compounds, including ketanserin, ritanserin, naftidrofuryl, and cilostazol, are classified as 5-HT2 receptor antagonists or are used for similar clinical indications, they are not interchangeable with sarpogrelate. Sarpogrelate exhibits a unique combination of high 5-HT2A receptor subtype selectivity, a distinct active metabolite profile (M-1), and a specific antiplatelet potency profile that differs markedly from these comparators [1]. Direct comparative studies reveal that sarpogrelate demonstrates significantly higher selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors than ketanserin, ritanserin, or cyproheptadine [2], and possesses a binding affinity 25- to 50-fold greater than that of naftidrofuryl at the wild-type 5-HT2A receptor [3]. These quantitative differences in target engagement and downstream pharmacology have direct implications for experimental design, clinical efficacy, and safety profiles, making substitution scientifically unjustified without rigorous re-validation.

Sarpogrelate Quantitative Evidence Guide: Direct Comparator Data for Informed Scientific Procurement


Superior 5-HT2A Receptor Subtype Selectivity of Sarpogrelate Over Ketanserin and Ritanserin

Sarpogrelate exhibits higher selectivity for the 5-HT2A receptor subtype compared to the related 5-HT2B and 5-HT2C receptors than does ketanserin, ritanserin, or cyproheptadine. This conclusion is based on molecular modeling and functional studies designed to evaluate the pharmacological effect on 5-HT2 receptor subtypes [1].

5-HT2A receptor Receptor selectivity Ketanserin Ritanserin Molecular pharmacology

Sarpogrelate Binding Affinity (pKi) 25- to 50-Fold Greater Than Naftidrofuryl at the 5-HT2A Receptor

In a direct head-to-head comparison, the binding affinity (pKi) of naftidrofuryl for the wild-type 5-HT2A receptor was 25-fold lower than that of sarpogrelate. Furthermore, on the Cys322Lys constitutively active mutant receptor, this difference increased to 50-fold. The functional potency (pKb) of naftidrofuryl was also much lower compared to sarpogrelate [1].

5-HT2A receptor Binding affinity Naftidrofuryl Inverse agonist Mutagenesis

Sarpogrelate Metabolite M-1 Displays 4.9-Fold Higher Affinity for 5-HT2A Receptor than Parent Compound and Ritanserin

The active metabolite of sarpogrelate, M-1, exhibits significantly higher affinity for the 5-HT2A receptor than the parent drug. Sarpogrelate has a Ki value of 8.39 nM, which is comparable to ritanserin. In contrast, M-1 has a Ki value of 1.70 nM, making it 4.9-fold more potent than sarpogrelate and also more potent than ritanserin [1].

5-HT2A receptor Metabolite M-1 Binding affinity Ritanserin Ki

Sarpogrelate Demonstrates Distinct Antiplatelet IC50 Profile Compared to Ketanserin in Collagen and 5-HT+ADP Assays

In functional platelet aggregation assays, sarpogrelate and ketanserin exhibit different potency profiles. Against collagen-induced aggregation, sarpogrelate has an IC50 of 66.8 µM, which is 2.1-fold less potent than ketanserin (IC50 = 32.1 µM). Conversely, in the 5-HT amplified ADP-induced aggregation assay, sarpogrelate (IC50 = 22.7 µM) is 2.3-fold less potent than ketanserin (IC50 = 9.7 µM) [1].

Platelet aggregation Antiplatelet Ketanserin IC50 Collagen

Clinical Equivalence of Sarpogrelate to Cilostazol for Improving Walking Distance in Diabetic PAD Patients

A randomized, controlled clinical trial compared sarpogrelate (300 mg daily) to cilostazol (100 mg daily) in 40 diabetic patients with peripheral artery disease (PAD) over 8 weeks. Both treatments resulted in significant improvements in pain-free and maximal walking distance, ankle-brachial index (ABI), and bloodstream velocity. The study concluded that sarpogrelate was a safe and effective alternative for treating PAD in this patient population [1].

Peripheral artery disease Type 2 diabetes Cilostazol Walking distance Randomized controlled trial

Sarpogrelate Demonstrates Tissue-Specific Differences in Binding Affinity Within the Rat Kidney

The affinity of sarpogrelate for 5-HT2A receptor ligand recognition sites varies significantly across different tissue types. In the rat cerebral cortical membrane, the IC50 for displacing 3H-ketanserin binding was 4.62 nM. In contrast, the IC50 in the renal cortical membrane was 448 nM, and in mesangial cells was 656 nM, representing an approximately 100-fold lower affinity in renal tissues compared to cerebral tissue [1].

Tissue-specific pharmacology Kidney Renal cortex Mesangial cells Binding affinity

Sarpogrelate Application Scenarios: Evidence-Based Research and Industrial Use Cases


In Vitro Studies Requiring High 5-HT2A Selectivity Over Other 5-HT2 Subtypes

For researchers investigating serotonin-mediated signaling where minimizing off-target activity at 5-HT2B and 5-HT2C receptors is critical, sarpogrelate offers a superior selectivity profile compared to ketanserin or ritanserin [1]. This makes it the preferred tool compound for dissecting 5-HT2A-specific contributions in complex biological systems such as vascular smooth muscle or platelet function assays.

In Vivo Models of Peripheral Artery Disease (PAD) and Intermittent Claudication

Sarpogrelate is a clinically validated compound for improving walking distance and hemodynamic parameters in PAD models and patients, with efficacy comparable to cilostazol [2]. It is the appropriate reference standard for studies exploring novel therapies for PAD, particularly in diabetic models, or for investigating mechanisms of vascular remodeling and platelet aggregation in vivo.

Pharmacological Investigations Leveraging the Unique Active Metabolite M-1

Studies that require a potent 5-HT2A antagonist with a long duration of action or unique pharmacokinetic properties should consider sarpogrelate. Its active metabolite, M-1, is 4.9-fold more potent at the 5-HT2A receptor than the parent drug, which is a distinctive feature not shared by many comparators like ritanserin [3]. This is particularly relevant for chronic dosing studies or for developing novel prodrug strategies.

Antiplatelet Aggregation Assays with a Focus on Serotonin-Potentiated Pathways

In functional platelet aggregation studies, sarpogrelate demonstrates a distinct inhibitory profile against collagen and 5-HT+ADP-induced aggregation compared to ketanserin [4]. It is the compound of choice when investigating the specific role of serotonin in platelet activation or when screening for novel antiplatelet agents that may have a different mechanism of action than ketanserin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarpogrelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.